2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole
Description
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-yl(1,3-benzothiazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2OS/c18-15(17-8-10-4-3-5-11(10)9-17)14-16-12-6-1-2-7-13(12)19-14/h1-2,6-7,10-11H,3-5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXNBVPNRGGSTRX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C1)C(=O)C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzothiazole derivatives with octahydrocyclopenta[c]pyrrole intermediates. The reaction conditions often include the use of strong bases such as lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures (e.g., -78°C) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-{Octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Related Benzothiazole Derivatives
Substituent Diversity and Functional Group Effects
N-(4-(Benzothiazole-2-yl)phenyl) Benzenesulfonamides
- Structure: These derivatives feature a sulfonamide group attached to the benzothiazole core via a phenyl linker. The position of the amino group (meta vs. para) significantly impacts structure-activity relationships (SAR), as shown in synthesis studies .
- Key Differences : Unlike the target compound, these lack the bicyclic pyrrole system, relying instead on sulfonamide groups for hydrogen bonding. This may reduce rigidity and alter metabolic stability compared to the octahydrocyclopenta[c]pyrrole substituent.
(E)-2-(4-Azidostyryl)-1,3-Benzothiazole
- Structure : Incorporates a styryl group with an azide substituent at the para position. The azide enables bioorthogonal applications, such as click chemistry, for labeling biomolecules .
- Key Differences : The styryl group introduces extended conjugation, enhancing fluorescence properties. However, the azide’s reactivity contrasts with the target compound’s carbonyl-linked bicyclic system, which may prioritize stability over functional versatility.
cis-tert-Butyl 5-Oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
- Structure : Shares the octahydrocyclopenta[c]pyrrole core but substitutes the benzothiazole with a tert-butyl carboxylate ester. The cis configuration and ketone group influence its stereochemical and electronic profile .
- The absence of the benzothiazole ring limits aromatic interactions critical for binding in certain biological contexts.
2(3H)-Benzothiazolone
- Structure: Features a ketone group on the thiazole ring, creating a lactam-like system. This modification increases polarity and may affect metabolic pathways compared to non-ketone derivatives .
2-(2-Pyridyl)-1,3-Benzothiazole
- Structure : Substitutes the benzothiazole’s 2-position with a pyridyl group, introducing a nitrogen atom capable of metal coordination or hydrogen bonding .
- Key Differences : The pyridyl group’s basicity contrasts with the target compound’s carbonyl-linked pyrrole, which may exhibit different pH-dependent behavior and binding modes.
Structural and Functional Comparison Table
Biological Activity
The compound 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole is a derivative that has garnered attention due to its potential biological activities, particularly in the fields of oncology and inflammation. This article aims to provide a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which combines a benzothiazole moiety with an octahydrocyclopenta[c]pyrrole carbonyl group. This structural configuration is significant as it influences the compound's interaction with biological targets.
- Molecular Formula : C_{12}H_{14}N_{2}OS
- Molecular Weight : 238.32 g/mol
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The starting materials include cyclopentane derivatives and various benzothiazole precursors. The process often employs techniques such as:
- Nuclear Magnetic Resonance (NMR)
- Liquid Chromatography-Mass Spectrometry (LC-MS)
- High-Performance Liquid Chromatography (HPLC)
These methods are crucial for confirming the structure and purity of the synthesized compound.
Anticancer Properties
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including the target compound. The following table summarizes key findings from various studies regarding its effects on cancer cell lines:
| Study | Cell Line | Effect | Method Used |
|---|---|---|---|
| A431 (epidermoid) | Inhibited proliferation | MTT assay | |
| A549 (lung cancer) | Induced apoptosis | Flow cytometry | |
| H1299 | Reduced migration | Scratch wound healing assay |
The mechanism by which this compound exerts its effects appears to involve:
- Inhibition of Key Signaling Pathways : Notably, it has been shown to inhibit the AKT and ERK pathways, which are critical for cell survival and proliferation in cancer cells .
- Reduction of Inflammatory Cytokines : The compound also demonstrated a significant decrease in inflammatory markers such as IL-6 and TNF-α in macrophage models .
Case Studies
A notable case study involved the evaluation of the compound's efficacy against non-small cell lung cancer (NSCLC). The study utilized both in vitro and in vivo models to assess:
- Tumor growth inhibition
- Survival rates in treated animals compared to controls
Results indicated that treatment with the compound led to a significant reduction in tumor size and improved overall survival rates, suggesting its potential as a therapeutic agent against NSCLC.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-{octahydrocyclopenta[c]pyrrole-2-carbonyl}-1,3-benzothiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis of benzothiazole derivatives often involves multi-step functionalization. For the benzothiazole core, nitration or halogenation reactions (e.g., using NHNO in trifluoroacetic anhydride (TFAA)) are critical for introducing substituents . The octahydrocyclopenta[c]pyrrole moiety may require stereoselective cyclization under acidic or basic conditions. Temperature control (e.g., 0°C for diazotization ) and solvent polarity (e.g., TFA-HSO for bromination ) significantly impact regioselectivity and yield.
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve stereochemistry and confirm substituent positions, particularly for the octahydrocyclopenta[c]pyrrole ring .
- Mass Spectrometry : High-resolution MS (e.g., (M + H) analysis ) validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Critical for resolving complex stereochemistry, as seen in similar bicyclic structures .
Q. How does solvent polarity and temperature influence the compound’s stability and reactivity in derivatization reactions?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution reactions, while protic solvents (e.g., MeOH/HO) stabilize intermediates in diazotization . Elevated temperatures (>50°C) accelerate ring-opening but risk decomposition, as observed in nitrosoimidazo-benzothiazole synthesis .
Advanced Research Questions
Q. What strategies can resolve contradictions in bioactivity data across studies involving benzothiazole derivatives?
- Methodological Answer : Discrepancies often arise from structural variations (e.g., substituent electronegativity) or assay conditions. For example:
-
Antimicrobial Activity : Fluorinated benzothiazoles (e.g., BZ2/BZ5) show MIC values of 15.62 µg/mL against C. albicans, but activity varies with cyclic amine substituents .
-
Antischistosomal Activity : Low micromolar efficacy of 2-(benzylsulfonyl)-1,3-benzothiazole derivatives highlights the role of sulfonyl groups in target binding .
-
Resolution : Standardized assays (e.g., fixed pH, cell lines) and comparative SAR tables (Table 1) can isolate structural determinants.
Table 1 : Bioactivity Trends in Benzothiazole Derivatives
Substituent Bioactivity (IC/MIC) Target System Reference 4-Nitro (SF) Not reported Anticancer Benzylsulfonyl 1–10 µM Antischistosomal Pyrrolidinylbutynyl 15.62 µg/mL Antifungal
Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- Docking Studies : Molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB 7K6D ) identifies binding poses of the octahydrocyclopenta[c]pyrrole moiety.
- QSAR Models : Quantitative structure-activity relationship (QSAR) analysis correlates substituent electronegativity (e.g., CF vs. SF ) with bioactivity .
Q. What experimental approaches validate the regioselectivity of nitration or halogenation on the benzothiazole core?
- Methodological Answer :
- Isotopic Labeling : N-labeled NHNO tracks nitro group positioning in TFAA-mediated nitration .
- Competitive Reactions : Comparing yields of 4-nitro vs. 6-nitro isomers under varying acid concentrations reveals electronic/steric effects .
Methodological Challenges and Solutions
Q. How to optimize reaction conditions for stereochemical purity in the octahydrocyclopenta[c]pyrrole moiety?
- Answer : Chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., organocatalysts) can enforce stereocontrol. X-ray crystallography and NOESY NMR confirm configurations post-synthesis.
Q. What analytical techniques differentiate polymorphic forms of this compound?
- Answer : Differential scanning calorimetry (DSC) and powder XRD identify polymorphs, while solubility studies in DMSO/HO mixtures correlate with bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
